2,2,3,3,3-pentafluoro-N-naphthalen-2-ylpropanamide
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Overview
Description
2,2,3,3,3-pentafluoro-N-naphthalen-2-ylpropanamide is a chemical compound with the molecular formula C₁₃H₈F₅NO and a molecular weight of 289.2007 g/mol . This compound is known for its unique structure, which includes a naphthalene ring and a pentafluoropropionamide group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-pentafluoro-N-naphthalen-2-ylpropanamide typically involves the reaction of naphthylamine with pentafluoropropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,3-pentafluoro-N-naphthalen-2-ylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing pentafluoro group.
Oxidation and Reduction: The naphthalene ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include substituted naphthalenes, oxidized or reduced derivatives of the naphthalene ring, and hydrolyzed products such as carboxylic acids and amines .
Scientific Research Applications
2,2,3,3,3-pentafluoro-N-naphthalen-2-ylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,3,3,3-pentafluoro-N-naphthalen-2-ylpropanamide involves its interaction with specific molecular targets. The pentafluoro group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The naphthalene ring can interact with aromatic amino acids in proteins, leading to inhibition or modulation of enzyme activity. The compound may also interact with nucleic acids, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,3-pentafluoro-N-(2-hydroxy-4-nitro-phenyl)-propanamide: This compound has a similar structure but includes a hydroxy and nitro group on the phenyl ring.
2,2,3,3,3-pentafluoro-1-propanol: This compound lacks the naphthalene ring and has a hydroxyl group instead of an amide group.
Uniqueness
2,2,3,3,3-pentafluoro-N-naphthalen-2-ylpropanamide is unique due to its combination of a highly fluorinated propionamide group and a naphthalene ring. This structure imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various research and industrial applications .
Properties
CAS No. |
21970-68-3 |
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Molecular Formula |
C13H8F5NO |
Molecular Weight |
289.20 g/mol |
IUPAC Name |
2,2,3,3,3-pentafluoro-N-naphthalen-2-ylpropanamide |
InChI |
InChI=1S/C13H8F5NO/c14-12(15,13(16,17)18)11(20)19-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,19,20) |
InChI Key |
FHEJXRVRKCCFKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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